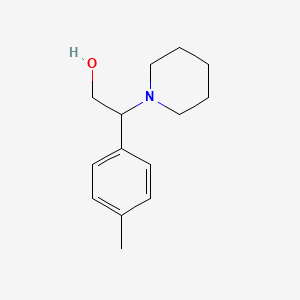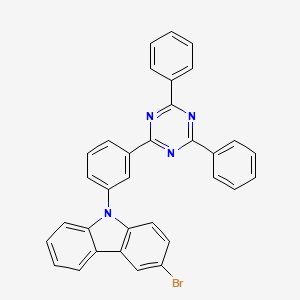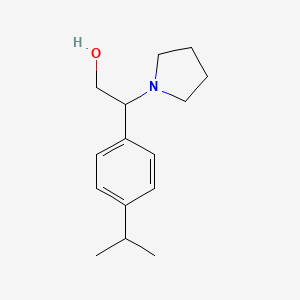![molecular formula C14H11N3O2 B12109639 Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound with an intriguing structure. It combines features of both pyrazole and pyridazine rings, making it an interesting target for synthetic chemists and researchers. The compound’s systematic name reflects its substituents and ring fusion pattern.
Métodos De Preparación
Synthetic Routes::
Palladium-Catalyzed Carbonylation:
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides valuable insights into its synthesis.
Análisis De Reacciones Químicas
Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the compound, altering its properties.
Substitution: Substituents on the phenyl or pyrazole rings can be replaced via substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reducing agents like lithium aluminum hydride (LiAlH₄) or strong acids like hydrochloric acid (HCl) may be employed.
Major Products: The products formed from these reactions could include derivatives with altered functional groups or ring substitutions.
Aplicaciones Científicas De Investigación
Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate finds applications in various fields:
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Biology: Researchers explore its potential as a bioactive molecule, studying its interactions with biological targets.
Medicine: Investigations focus on its pharmacological properties, including potential therapeutic applications.
Industry: Its unique structure may have applications in materials science or as ligands in catalysis.
Mecanismo De Acción
The precise mechanism by which Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Propiedades
Fórmula molecular |
C14H11N3O2 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)12-11-8-5-9-15-17(11)16-13(12)10-6-3-2-4-7-10/h2-9H,1H3 |
Clave InChI |
MBJKOYANQXMVBG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC=NN2N=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[[1-[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12109558.png)


![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)



![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)



![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)
![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
